molecular formula C20H27NO4 B8505018 N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid

N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid

Cat. No. B8505018
M. Wt: 345.4 g/mol
InChI Key: CSEWDEGVOMTSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458790B2

Procedure details

A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels was charged with 4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride (8-3) (157.9 g, 0.637 mol), 1 L of dioxane, and 255 mL of 5 N NaOH solution. The mixture was cooled at about 5° C., and then benzyl chloroformate (92 mL, 0.643 mmol) and 127 mL of 5 N NaOH solution were added dropwise simultaneously via two separate addition funnels while maintaining the temperature at or below 10° C. The reaction was monitored by TLC and, upon completion, the resulting mixture was diluted with 1 L of water and concentrated. The residue was diluted with 2 L of water and the pH was adjusted to about 12 using 5 N NaOH solution. The mixture was then extracted with 1 L of ethyl acetate. The aqueous layer was acidified to pH 1.5-2.0 using 2 N HCl solution, and extracted with three 1-L portions of ethyl acetate. The combined organic layers were washed with 1 L of saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated to give 165 g of title compound 8-4 as a white solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride
Quantity
157.9 g
Type
reactant
Reaction Step Two
Name
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:8]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[OH-].[Na+].Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21]>O1CCOCC1>[C:24]1([CH2:23][O:22][C:20]([N:11]2[CH2:10][CH2:9][C:8]([CH:2]3[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]3)([C:14]([OH:16])=[O:15])[CH2:13][CH2:12]2)=[O:21])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride
Quantity
157.9 g
Type
reactant
Smiles
Cl.C1(CCCCC1)C1(CCNCC1)C(=O)O
Name
Quantity
255 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
92 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
127 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
two addition funnels
CUSTOM
Type
CUSTOM
Details
separate
ADDITION
Type
ADDITION
Details
addition funnels
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at or below 10° C
ADDITION
Type
ADDITION
Details
the resulting mixture was diluted with 1 L of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 2 L of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 1 L of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with three 1-L portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 1 L of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)(C(=O)O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: CALCULATEDPERCENTYIELD 74286.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.